4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE
Description
4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is a benzamide derivative characterized by a sulfonamide linkage connecting a 4-methylphenyl group to the benzamide core, with a pyridin-4-yl substituent at the amide nitrogen. Its sulfonamide group may enhance solubility and bioavailability compared to simpler benzamides, while the pyridine ring could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-14-2-8-18(9-3-14)26(24,25)22-17-6-4-15(5-7-17)19(23)21-16-10-12-20-13-11-16/h2-13,22H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSDFWZLKBVPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with pyridine: The sulfonamide intermediate is then coupled with a pyridine derivative under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.
Formation of the benzamide moiety: The final step involves the reaction of the coupled product with a benzoyl chloride derivative to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be
Biological Activity
4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, also known by its DrugBank ID DB07572, is a compound that belongs to the class of p-toluenesulfonamides. This compound is characterized by its complex structure, which includes a pyridine ring and a sulfonamide group attached to a benzamide framework. Its chemical formula is , and it has an average molecular weight of approximately 349.405 g/mol.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name : 3-(4-methylbenzenesulfonamido)propyl N-(pyridin-4-yl)carbamate
- SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC1=CC=NC=C1
This indicates that the compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research has indicated that this compound may exhibit inhibitory effects on specific enzymes and cellular pathways, making it a candidate for further pharmacological studies.
Key Biological Targets
- Lanosterol 14-alpha demethylase (ERG11) : This enzyme is crucial in the biosynthesis of sterols in fungi and is a target for antifungal agents. The inhibition of this enzyme can disrupt fungal cell membrane integrity, leading to cell death .
- Cancer Cell Lines : Preliminary studies suggest that derivatives of similar compounds show effective inhibitory activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, certain structural modifications have led to enhanced potency against these cell lines .
Study on Anticancer Activity
A notable study evaluated the anticancer potential of related compounds featuring the pyridine moiety. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating promising activity:
| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| Compound 40 | 1.03 | 1.15 | 2.59 |
| Golvatinib | 2.60 | 6.95 | Not specified |
These findings underscore the potential of modifying the structure to enhance biological activity against cancer cells .
Antibacterial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Alkoxy Substituents
Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (, Entry 10) share the benzamide scaffold but feature alkoxy groups (e.g., 2-methylpropoxy, pentyloxy) instead of sulfonamido linkages. However, the alkoxy groups may improve membrane permeability, favoring central nervous system targeting .
Sulfonamide-Containing Analogues
- LMM5 and LMM11 (): These compounds incorporate sulfamoyl groups and 1,3,4-oxadiazole rings. LMM5 ([4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide]) demonstrates antifungal activity against Candida spp., with IC₅₀ values comparable to fluconazole. The oxadiazole ring may enhance metabolic stability compared to the pyridine in the target compound, but the bulkier substituents could reduce binding affinity in certain targets .
- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (): This analogue replaces the sulfonamido group with a methylsulfonyl moiety and introduces chloro substituents. Its crystalline form (Form 5) shows distinct Raman spectra, highlighting the impact of solid-state properties on drug formulation .
Heterocyclic Modifications
- 4-(2-Piperidinyl)-N-1H-pyrrolo[2,3-b]pyridin-4-ylbenzamide (): The pyrrolopyridine substituent introduces a fused bicyclic system, which may improve kinase inhibition due to increased planar surface area for ATP-binding pocket interactions. However, the piperidinyl group could introduce basicity, altering pharmacokinetics compared to the neutral pyridin-4-yl group in the target compound .
- However, the larger molecular weight (503.59 g/mol vs. ~370 g/mol for the target compound) may limit blood-brain barrier penetration .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A representative approach involves:
Sulfonamide Coupling : Reacting 4-methylbenzenesulfonyl chloride with a benzamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Amide Bond Formation : Coupling the sulfonamide intermediate with 4-aminopyridine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization : Intermediates are validated via 1H/13C NMR (to confirm bond formation) and HPLC-MS (for purity >95%). Final compounds are characterized by XRPD to confirm crystallinity and DSC for thermal stability .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., sulfonamide NH at δ 10–12 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- XRPD : Distinguishes polymorphic forms, critical for reproducibility in biological assays .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
- Analysis : Monitor degradation via HPLC for purity loss and LC-MS to identify breakdown products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonamide coupling step, and what factors contribute to variability?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature (0–25°C), solvent (DMF vs. THF), and stoichiometry (1.1–1.5 eq sulfonyl chloride).
- Key Findings : Excess base (e.g., pyridine) suppresses side reactions (e.g., sulfonate ester formation). Yields improve from 60% to >85% under controlled anhydrous conditions .
- Troubleshooting : Low yields may arise from moisture; use molecular sieves or inert atmosphere.
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC50 discrepancies in kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 µM) .
- Validation : Replicate assays using standardized protocols (e.g., Eurofins Panlabs kinase panel) and include positive controls (e.g., staurosporine).
- Computational Modeling : Perform docking studies (e.g., PDB: 3HKC) to assess binding mode consistency across experimental setups .
Q. How can researchers investigate the compound’s interaction with off-target enzymes or receptors?
- Methodological Answer :
- Broad-Screen Profiling : Use Eurofins’ SafetyScreen44 panel to assess selectivity against GPCRs, ion channels, and CYP450 isoforms.
- Mechanistic Studies :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for putative targets.
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Methodological Answer :
- Software : Use Meteor Nexus (Lhasa Ltd.) or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the pyridinyl ring).
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites are quantified via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
